2-Fluoro-3-(2,2-difluoroethoxy)aniline
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Overview
Description
2-Fluoro-3-(2,2-difluoroethoxy)aniline is an organic compound with the molecular formula C8H8F3NO and a molecular weight of 191.15 g/mol It is characterized by the presence of a fluoro group at the second position and a difluoroethoxy group at the third position on the aniline ring
Preparation Methods
The synthesis of 2-Fluoro-3-(2,2-difluoroethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction where a halogenated precursor is reacted with an appropriate nucleophile under controlled conditions . Industrial production methods may involve the use of transition-metal-catalyzed processes to improve yield and selectivity .
Chemical Reactions Analysis
2-Fluoro-3-(2,2-difluoroethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, or reduce other functional groups present in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-3-(2,2-difluoroethoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(2,2-difluoroethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The presence of fluoro groups can enhance binding affinity and selectivity towards specific targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-3-(2,2-difluoroethoxy)aniline include other fluoroanilines and difluoroethoxy-substituted anilines. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:
2-Fluoroaniline: Lacks the difluoroethoxy group, which may result in different reactivity and applications.
3-(2,2-Difluoroethoxy)aniline: Lacks the fluoro group at the second position, which can affect its chemical properties and interactions
The uniqueness of this compound lies in the combination of both fluoro and difluoroethoxy groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
3-(2,2-difluoroethoxy)-2-fluoroaniline |
InChI |
InChI=1S/C8H8F3NO/c9-7(10)4-13-6-3-1-2-5(12)8(6)11/h1-3,7H,4,12H2 |
InChI Key |
MPYBKEORVGEQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(F)F)F)N |
Origin of Product |
United States |
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